molecular formula C22H19N5O2S2 B11992420 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11992420
M. Wt: 449.6 g/mol
InChI Key: FCYAWFXITXSGPI-OEAKJJBVSA-N
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Description

“2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the sulfanyl group: This step might involve the reaction of the triazole intermediate with a thiol compound under suitable conditions.

    Condensation with thiophen-2-ylmethylidene: The final step could involve the condensation of the intermediate with thiophen-2-ylmethylideneacetohydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole ring or the methoxyphenyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its unique structural properties and reactivity. It could serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound might be investigated for similar properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes or receptors might be of particular interest.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.

    Thiosemicarbazones: These compounds contain a similar hydrazide moiety and are studied for their antimicrobial and anticancer properties.

    Phenyl derivatives: Compounds with phenyl groups often exhibit significant biological activity due to their ability to interact with various biological targets.

Uniqueness

The uniqueness of “2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide” lies in its complex structure, which combines multiple functional groups and heterocycles. This structural complexity can lead to unique reactivity and biological activity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H19N5O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H19N5O2S2/c1-29-18-11-9-16(10-12-18)21-25-26-22(27(21)17-6-3-2-4-7-17)31-15-20(28)24-23-14-19-8-5-13-30-19/h2-14H,15H2,1H3,(H,24,28)/b23-14+

InChI Key

FCYAWFXITXSGPI-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4

Origin of Product

United States

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